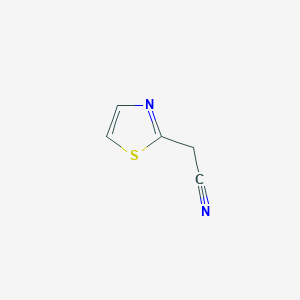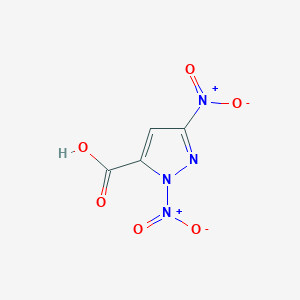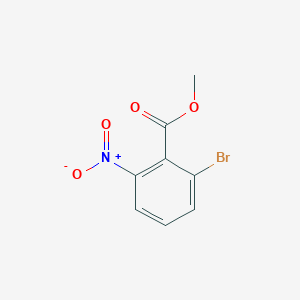
Thiazol-2-YL-acétonitrile
Vue d'ensemble
Description
Thiazol-2-YL-acetonitrile is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen . The compound is a brown solid and has a molecular weight of 124.17 .
Synthesis Analysis
The synthesis of Thiazol-2-YL-acetonitrile and its derivatives often involves coupling reactions with other compounds . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The thiazole ring in Thiazol-2-YL-acetonitrile is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives, including Thiazol-2-YL-acetonitrile, have been found to exhibit a variety of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities are often attributed to the unique chemical reactivity of the thiazole ring .Physical And Chemical Properties Analysis
Thiazol-2-YL-acetonitrile is a brown solid . The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique
Activité antioxydante
Les dérivés du thiazole, y compris le Thiazol-2-YL-acétonitrile, se sont avérés posséder une activité antioxydante . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres, des molécules instables que l'organisme produit en réaction aux pressions environnementales et autres.
Activités analgésique et anti-inflammatoire
Le this compound a montré des activités analgésiques et anti-inflammatoires significatives . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments antidouleur et anti-inflammatoires .
Activité antimicrobienne
Les composés du thiazole ont démontré des propriétés antimicrobiennes, ce qui les rend utiles dans la lutte contre diverses infections bactériennes et fongiques .
Activité antivirale
Les dérivés du thiazole se sont également avérés présenter des propriétés antivirales . Cela suggère des applications potentielles dans le développement de nouveaux médicaments antiviraux.
Activité diurétique
Les composés du thiazole ont été associés à une activité diurétique . Les diurétiques aident l'organisme à éliminer l'excès de liquide, principalement l'eau et le sodium.
Activité anticonvulsivante
Le this compound et les composés apparentés ont montré un potentiel en tant qu'anticonvulsivants . Les anticonvulsivants sont des médicaments qui préviennent ou réduisent la gravité des crises.
Activité neuroprotectrice
Les dérivés du thiazole se sont avérés présenter des propriétés neuroprotectrices . Les médicaments neuroprotecteurs sont ceux capables de préserver la structure et/ou la fonction neuronale.
Activité antitumorale ou cytotoxique
Le this compound a démontré des effets puissants sur les cellules cancéreuses de la prostate
Safety and Hazards
While specific safety and hazards information for Thiazol-2-YL-acetonitrile is not available, general precautions for handling similar compounds include handling in a well-ventilated place, wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
Orientations Futures
Research on thiazole derivatives, including Thiazol-2-YL-acetonitrile, is ongoing, and a host of potential drug molecules have been customized for clinical use . The thiazole moiety has been an important heterocycle in the world of chemistry for many decades, and it continues to contribute to the development of various drugs and biologically active agents .
Mécanisme D'action
Target of Action
Thiazol-2-YL-acetonitrile, like many other thiazole derivatives, has been found to interact with a variety of biological targets. One such target is DNA . It has been reported that certain thiazole compounds can bind to DNA and interact with topoisomerase II , an enzyme that plays a crucial role in DNA replication and transcription .
Mode of Action
Upon binding to DNA, thiazol-2-YL-acetonitrile interacts with topoisomerase II, leading to DNA double-strand breaks . This interaction results in a halt in the cell cycle at the G2 phase, ultimately leading to cell death . This mode of action is particularly relevant in the context of cancer treatment, where inducing cell death in cancerous cells is a primary therapeutic goal.
Biochemical Pathways
It is known that thiazole compounds can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole compounds are generally known for theirlipophilicity , which can influence their absorption and distribution within the body. Lipophilic compounds can easily cross cell membranes, potentially leading to higher bioavailability.
Result of Action
The primary result of thiazol-2-YL-acetonitrile’s action is the induction of cell death . This is achieved through its interaction with DNA and topoisomerase II, leading to DNA double-strand breaks and a halt in the cell cycle . This makes thiazol-2-YL-acetonitrile and other similar thiazole compounds potential candidates for anticancer therapies.
Action Environment
The action, efficacy, and stability of thiazol-2-YL-acetonitrile can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution within the body. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile can influence the compound’s bioavailability and its ability to reach its target sites within the body.
Propriétés
IUPAC Name |
2-(1,3-thiazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c6-2-1-5-7-3-4-8-5/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBGFCHJCWNVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406765 | |
| Record name | THIAZOL-2-YL-ACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101010-74-6 | |
| Record name | THIAZOL-2-YL-ACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-thiazol-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride](/img/structure/B172622.png)
![(1R,2S,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B172624.png)